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molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5

Ethylene glycol dimethacrylate

Cat. No. B180347
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910649B2

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
potassium persulfate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
360 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
potassium persulfate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Three
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a monomer mixture
CUSTOM
Type
CUSTOM
Details
The particulates formed
CUSTOM
Type
CUSTOM
Details
The same reaction
ADDITION
Type
ADDITION
Details
by adding the
ADDITION
Type
ADDITION
Details
is/are added
ADDITION
Type
ADDITION
Details
can be added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07910649B2

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
potassium persulfate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
360 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
potassium persulfate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Three
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a monomer mixture
CUSTOM
Type
CUSTOM
Details
The particulates formed
CUSTOM
Type
CUSTOM
Details
The same reaction
ADDITION
Type
ADDITION
Details
by adding the
ADDITION
Type
ADDITION
Details
is/are added
ADDITION
Type
ADDITION
Details
can be added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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